5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a pyrazole ring fused with a pyrimidine ring, contributes to its biological activity and makes it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their anticancer potential and enzymatic inhibitory activity .
Mode of Action
Related pyrazolo[1,5-a]pyrimidine compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, particularly at the g2/m and g1/s phases .
Result of Action
Related compounds have demonstrated significant cytotoxic activities against various cancer cell lines . They have also been shown to induce apoptosis .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to activation or inhibition of these targets .
Cellular Effects
Related pyrazolopyrimidines have been found to block the proliferation of various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. The reaction is carried out under reflux conditions at approximately 60°C, assisted by potassium hydrogen sulfate in aqueous media . The resulting aminopyrazoles are then reacted with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Indiplon: Another sedative agent with a similar core structure, also used for sleep disorders.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core, used for the treatment of anxiety.
Uniqueness
5,6-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Unlike zaleplon, indiplon, and ocinaplon, which are primarily used for their sedative and anxiolytic effects, this compound is primarily studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-15(2)22-20-18(16-9-5-3-6-10-16)13-21-24(20)19(14)23-17-11-7-4-8-12-17/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMQAOOOKSFIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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